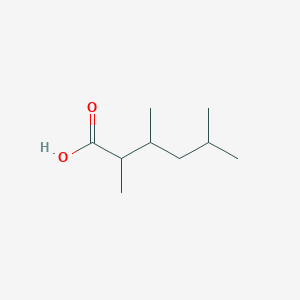

2,3,5-Trimethylhexanoic acid

Description

Systematic Nomenclature and Isomeric Considerations of Branched-Chain Carboxylic Acids

IUPAC Naming Conventions for Alkyl-Substituted Hexanoic Acids

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For alkyl-substituted hexanoic acids, the nomenclature rules are as follows:

The longest continuous carbon chain containing the carboxyl group (-COOH) is identified as the parent chain. In this case, it is a six-carbon chain, hence the root name "hexanoic acid."

The carbon atoms of the parent chain are numbered starting from the carboxyl carbon as position 1.

The positions of any alkyl substituents (in this case, methyl groups) are indicated by the number of the carbon atom to which they are attached.

If multiple identical alkyl groups are present, prefixes such as "di-," "tri-," or "tetra-" are used to denote their quantity.

The substituent names and their positions are prefixed to the parent acid's name.

Following these rules, the compound of focus is systematically named 2,3,5-trimethylhexanoic acid . nih.gov This name explicitly indicates a hexanoic acid backbone with three methyl groups located at the second, third, and fifth carbon atoms.

Distinctions and Relationships between this compound and Other Trimethylhexanoic Acid Isomers, notably 3,5,5-Trimethylhexanoic Acid

This compound is one of several structural isomers of trimethylhexanoic acid. These isomers share the same molecular formula, C9H18O2, and a molecular weight of approximately 158.24 g/mol , but differ in the arrangement of their methyl groups. nih.govnist.govnih.gov This structural variance leads to differences in their physical and chemical properties.

A particularly noteworthy isomer is 3,5,5-trimethylhexanoic acid . nist.govnih.gov In this isomer, one methyl group is at the third position, and two methyl groups are at the fifth position. This arrangement contrasts with the 2,3,5-substitution pattern of the primary compound of interest. Other examples of trimethylhexanoic acid isomers include 2,3,4-trimethylhexanoic acid and 2,2,5-trimethylhexanoic acid. nih.govchemsrc.com The specific placement of the methyl groups influences factors such as steric hindrance and electronic effects, which in turn affect properties like boiling point, melting point, and reactivity.

Contextualization within the Broader Class of Isononanoic Acids as Industrial Mixtures

In an industrial context, the term "isononanoic acid" is often used to refer to a technical-grade product that is a mixture of various isomeric branched-chain carboxylic acids with nine carbon atoms. atamankimya.com While the IUPAC name for isononanoic acid is technically 7-methyloctanoic acid, the commercial product is a complex mixture. atamankimya.com

Crucially, these industrial isononanoic acid mixtures are frequently dominated by a high percentage of 3,5,5-trimethylhexanoic acid , often around 90%. atamankimya.comatamankimya.comatamankimya.com This is a result of the specific manufacturing processes used, which typically involve the oxidation of isononyl aldehyde. Therefore, while this compound is a distinct chemical entity, in the broader industrial landscape, it is one of many isomers that may be present in commercial isononanoic acid. These mixtures are utilized in a variety of applications, including the production of synthetic lubricants, plasticizers, paint driers, and as intermediates in the synthesis of other chemicals. atamankimya.comunivarsolutions.comgoogle.com

Historical Development of Research on Trimethylhexanoic Acid Derivatives

Research into trimethylhexanoic acid and its derivatives has its origins in the mid-20th century, closely tied to the expansion of the petrochemical industry. Early investigations focused on the synthesis and characterization of these compounds. For instance, a patented method from the early 1950s describes the preparation of 3,5,5-trimethylhexanoic acid through the oxidation of 3,5,5-trimethylhexanol. google.com

The initial impetus for studying these branched-chain carboxylic acids was their potential application in various industrial products. Their metallic salts were found to be useful as driers in paints and as thickeners for greases. google.com Furthermore, esters derived from these acids, such as polyvinyl esters, showed promise as thickeners for lubricating oils. google.com

As the 20th century progressed, research expanded to explore a wider range of applications. The esters of isononanoic acid (the isomeric mixture rich in 3,5,5-trimethylhexanoic acid) with polyols like neopentyl glycol and trimethylolpropane (B17298) were developed as synthetic lubricant esters, particularly for refrigeration systems. google.com The unique branching of the acid component imparts desirable properties such as thermal and oxidative stability to these lubricants.

In recent decades, research has also begun to consider the environmental and health aspects of these compounds, driving the development of more sustainable and efficient production methods. The use of trimethylhexanoic acid derivatives continues to be significant in the formulation of high-performance materials.

Current Landscape and Future Trajectories of Academic Inquiry

The study of carboxylic acids, including branched-chain variants like this compound, remains an active and evolving field of academic research. Current trends indicate a significant push towards more sustainable and environmentally friendly production methods, often involving bio-based feedstocks and green chemistry principles. marketresearchfuture.com

A major area of contemporary research is the development of novel catalytic systems for the synthesis and functionalization of carboxylic acids. For example, metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of both aliphatic and aromatic carboxylic acids, enabling new synthetic pathways. acs.org This allows for the late-stage modification of complex molecules, which is of particular interest in pharmaceutical discovery. acs.org

Future research is likely to focus on several key areas:

Bio-based Production: Increasing emphasis will be placed on developing commercially viable routes to produce branched-chain carboxylic acids from renewable resources, reducing reliance on petrochemical feedstocks. marketresearchfuture.com

Novel Applications: Researchers are continuously exploring new applications for these compounds. Their unique properties make them attractive for use in specialty chemicals, advanced lubricants, and potentially in drug delivery systems. researchgate.net

Enhanced Understanding of Structure-Property Relationships: Further investigation into how the specific isomeric structure of trimethylhexanoic acids influences their physical and chemical properties will enable the design of molecules with tailored functionalities.

Advanced Catalysis: The development of more efficient and selective catalysts for the synthesis and modification of carboxylic acids will continue to be a major driver of innovation in this field. unc.edu

The global market for carboxylic acids is projected to experience steady growth, driven by increasing demand from various sectors including food and beverages, pharmaceuticals, and cosmetics. transparencymarketresearch.commarketresearchfuture.com This economic outlook suggests that research into compounds like this compound and its isomers will remain a priority for both academic and industrial scientists.

Interactive Data Table: Properties of Trimethylhexanoic Acid Isomers

| Property | This compound | 3,5,5-Trimethylhexanoic Acid | 2,3,4-Trimethylhexanoic Acid |

| IUPAC Name | This compound nih.gov | 3,5,5-trimethylhexanoic acid nist.govnih.gov | 2,3,4-trimethylhexanoic acid nih.gov |

| Molecular Formula | C9H18O2 nih.gov | C9H18O2 nist.govnih.gov | C9H18O2 nih.gov |

| Molecular Weight | 158.24 g/mol nih.gov | 158.24 g/mol nist.govnih.gov | 158.24 g/mol nih.gov |

| CAS Number | 35430-57-0 nih.gov | 3302-10-1 nist.govnih.gov | Not readily available |

| Boiling Point | Not readily available | 121 °C (at 10 mmHg) chemicalbook.com | Not readily available |

| Melting Point | Not readily available | -70 °C chemicalbook.com | Not readily available |

| Density | Not readily available | 0.91 g/cm³ chemicalbook.com | Not readily available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2,3,5-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-6(2)5-7(3)8(4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |

InChI Key |

JDIKWIQTECEGHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Process Engineering of Trimethylhexanoic Acid

Conventional Synthetic Pathways for 2,3,5-Trimethylhexanoic Acid Production

Conventional methods for the industrial production of trimethylhexanoic acid isomers, including this compound, primarily rely on oxidation processes. These established pathways involve the conversion of corresponding alcohols or aldehydes into the desired carboxylic acid.

Oxidative Conversion of Trimethylhexanols

A historically significant route to produce 3,5,5-trimethylhexanoic acid involves the direct oxidation of 3,5,5-trimethylhexanol. google.com This process typically involves bubbling molecular oxygen or air through the alcohol at temperatures ranging from 0°C to 100°C, with a preferred range of 20°C to 75°C. google.com The reaction proceeds through the formation of an organic peroxy intermediate, which subsequently converts to the final carboxylic acid product. google.com While the reaction can proceed without a catalyst, the rate can be significantly enhanced by the presence of oxidation catalysts. google.com

One documented example of this method involves passing air through 3,5,5-trimethylhexanol, followed by purification of the resulting acid by distillation under reduced pressure. google.com Another variation employs the use of a catalyst, such as manganous acetate (B1210297) in acetic acid, to facilitate the air oxidation of 3,5,5-trimethylhexanol. google.com The 3,5,5-trimethylhexanol precursor itself can be synthesized by reacting diisobutylene with carbon monoxide and hydrogen under pressure in the presence of a cobalt catalyst. google.com

Oxidation of Corresponding Trimethylhexanals or Isononyl Aldehydes

The oxidation of aldehydes is a more common and direct route for producing trimethylhexanoic acid. Specifically, 3,5,5-trimethylhexanoic acid is often synthesized through the oxidation of 3,5,5-trimethylhexanal (B1630633), which is also referred to as isononyl aldehyde. atamankimya.com This method is noted for its potential to achieve a nearly quantitative conversion of the aldehyde to the carboxylic acid with minimal side reactions, such as the oxidation of methyl groups. google.com

The process involves intimately mixing molecular oxygen with 3,5,5-trimethylhexanal at temperatures between 0°C and 100°C. google.com An organic peroxy compound is initially formed, which then gradually transforms into 3,5,5-trimethylhexanoic acid. google.com A key advantage of this pathway is that it does not necessitate the use of inert diluents, as the resulting acid dissolves in the unreacted aldehyde, facilitating a high conversion rate. google.com

Role of Specific Catalysts in Oxidation Reactions

To maximize the reaction rate of the oxidation of trimethylhexanols and trimethylhexanals, various metal-based catalysts are often employed. Compounds of cobalt, manganese, and cerium are among the effective catalysts for these oxidation reactions. google.com Other metals such as copper, vanadium, and osmium have also been cited as potential catalysts. google.com

The use of these catalysts is crucial for achieving high yields and reaction efficiencies in industrial settings. For instance, manganous acetate has been used to catalyze the air oxidation of 3,5,5-trimethylhexanol in acetic acid. google.com While inorganic oxidation catalysts are not strictly required, their application significantly accelerates the conversion to the desired carboxylic acid. google.comgoogle.com It is important to control the reaction conditions carefully when using catalysts to avoid the formation of byproducts like polycarboxylic acids. google.com

Advanced and Sustainable Synthesis Technologies

In recent years, there has been a significant shift towards developing more advanced and sustainable methods for chemical synthesis. For the production of carboxylic acids and their derivatives, continuous flow reaction systems, particularly those utilizing microreactors, have emerged as a promising technology.

Continuous Flow Reaction Systems for Acid and Acid Halide Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. These systems are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Recent research has demonstrated the successful synthesis of various carboxylic acids from alcohols using continuous-flow systems. rsc.orgrsc.org For example, a method employing a platinum catalyst and hydrogen peroxide as the oxidant in a flow reactor has been reported for the direct oxidation of alcohols to carboxylic acids with high yields and with water as the only byproduct. rsc.orgrsc.org This approach allows for precise control over the reaction, leading to selective synthesis of the acid without the formation of aldehyde intermediates. rsc.orgrsc.org

Microreactors, with their characteristic small channel dimensions, offer exceptional control over reaction conditions and are a powerful tool for process optimization and the synthesis of fine chemicals. researchgate.net They provide a large surface-area-to-volume ratio, leading to rapid mixing and efficient heat exchange, which is particularly beneficial for fast and exothermic reactions. researchgate.netnih.gov

The application of microreactors has been explored for the synthesis of various chemical intermediates. For instance, the production of methyl chloride from methanol (B129727) and hydrochloric acid has been successfully demonstrated in an alumina-coated microreactor, achieving high conversions. doria.fi The performance of the microreactor was found to be comparable to a traditional tubular fixed-bed reactor but with the advantages of rapid catalyst screening and lower chemical consumption. doria.fi

Microreactors are also highly effective for reactions involving highly reactive intermediates, such as organolithium compounds. researchgate.net The extremely fast mixing capabilities of microreactors enable the selective synthesis of ketones from the reaction of acid halides and organolithiums, which can be challenging in batch reactors. researchgate.net The synthesis of peroxycarboxylic esters, which are thermally sensitive compounds, has also been successfully carried out in microreactors, demonstrating the enhanced safety and efficiency of this technology for handling hazardous reactions. nih.gov The ability to precisely control temperature and residence time in microreactors allows for the optimization of product yield and selectivity, minimizing the formation of unwanted byproducts. nih.gov

Computational Fluid Dynamics (CFD) Simulations in Flow Chemistry

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. unimi.itmdpi.com Computational Fluid Dynamics (CFD) has emerged as an indispensable tool in this field, allowing for the simulation and optimization of reactor design and process parameters without the extensive consumption of chemical resources. unimi.itrsc.org

CFD simulations provide detailed insights into the fluid dynamics within a microreactor, including velocity profiles, pressure distribution, residence time distribution (RTD), and mixing efficiency. unimi.itresearchgate.net This information is critical for designing reactors that achieve the desired reaction conditions and maximize yield. mdpi.comresearchgate.net For instance, in the synthesis of active pharmaceutical ingredients (APIs), CFD can identify key factors like reactor temperature and residence time that most significantly impact product yield, showing strong correlation with experimental results. rsc.orgresearchgate.net

A practical application of this is seen in the synthesis of 3,5,5-trimethylhexanoyl chloride, a direct derivative of 3,5,5-trimethylhexanoic acid. Researchers used CFD simulations to model the single-phase flow within an advanced-flow reactor. researchgate.net The simulations were conducted to understand the flow lines, velocity distribution, pressure field, and RTD at various flow rates, ensuring optimal conditions for the reaction of 3,5,5-trimethylhexanoic acid with triphosgene. researchgate.net This modeling helps to predict and avoid issues like stagnation zones or inefficient mixing, leading to higher conversion rates and product purity. researchgate.net

Below is a table summarizing typical parameters investigated in CFD simulations for flow chemistry applications.

Table 1: Key Parameters in CFD Simulations for Flow Reactors

| Parameter | Description | Significance in Process Optimization |

|---|---|---|

| Flow Rate | The volume of fluid that passes through the reactor per unit of time (e.g., mL/min). researchgate.net | Directly influences residence time, mixing patterns, and pressure drop. researchgate.net |

| Residence Time | The average amount of time a particle of reactant spends inside the reactor. researchgate.net | A critical factor determining reaction completion and yield. rsc.orgresearchgate.net |

| Velocity Distribution | The profile of fluid speeds across the reactor's cross-section. researchgate.net | Helps identify potential issues like dead zones or channeling, ensuring uniform processing. unimi.it |

| Pressure Field | The distribution of pressure throughout the reactor. researchgate.net | Important for ensuring reactor integrity and predicting energy requirements for pumping. chimia.ch |

| Temperature | The thermal condition of the reaction. researchgate.net | A significant factor affecting reaction kinetics and product yield. rsc.orgresearchgate.net |

| Mixing Efficiency | The degree to which reactants are homogenized in the flow stream. unimi.it | Crucial for reactions where the rate is limited by mass transfer between reactants. |

By simulating these variables, engineers can fine-tune reactor geometry and operating conditions to enhance performance before physical prototyping, saving significant time and cost. unimi.itresearchgate.net

Investigations into Green Chemistry Principles in Trimethylhexanoic Acid Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally sustainable. solubilityofthings.comnih.gov These principles are increasingly being applied to the synthesis of industrial chemicals, including carboxylic acids, to reduce waste, minimize energy consumption, and use safer, renewable materials. asiaresearchnews.comsciencedaily.com

The 12 Principles of Green Chemistry offer a guide for sustainable chemical synthesis. solubilityofthings.comacs.org Key principles relevant to trimethylhexanoic acid synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govacs.org

Table 2: Application of Green Chemistry Principles to Carboxylic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Research Finding Example |

|---|---|---|

| 1. Waste Prevention | Designing syntheses to minimize or eliminate byproducts. nih.gov | Development of catalytic routes that avoid stoichiometric reagents, reducing inorganic salt waste. nih.gov |

| 2. Atom Economy | Maximizing the incorporation of all reactant materials into the final product. acs.org | Hydrocarboxylation of alcohols using CO2 and H2 provides a high atom-economy route to carboxylic acids. rsc.org |

| 5. Safer Solvents & Auxiliaries | Reducing or eliminating the use of hazardous solvents. nih.gov | Using water as a solvent in the presence of a selenium catalyst for the oxidation of aldehydes to carboxylic acids. mdpi.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. acs.org | A recent breakthrough demonstrated the synthesis of peracids and carboxylic acids via aldehyde autoxidation using only sunlight and oxygen at room temperature. asiaresearchnews.comsciencedaily.comosaka-u.ac.jp |

| 7. Use of Renewable Feedstocks | Using raw materials derived from renewable sources instead of depleting petrochemicals. solubilityofthings.com | Production of carboxylic acids through the fermentation of renewable biomass resources. mdpi.com |

| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov | An iridium(III) acetate/LiI system effectively catalyzes the synthesis of carboxylic acids from alcohols, CO2, and H2. rsc.org |

Recent research highlights several green approaches applicable to the synthesis of carboxylic acids. One innovative method involves the autoxidation of aldehydes using air or oxygen, driven by sunlight or LED light at room temperature. asiaresearchnews.comsciencedaily.com This process avoids harsh oxidants and high energy inputs, aligning with several green chemistry principles. osaka-u.ac.jp Another approach focuses on the direct hydrocarboxylation of alcohols with carbon dioxide (CO2) and hydrogen (H2), utilizing CO2 as a renewable C1 feedstock. rsc.org Furthermore, the use of biocatalysts, such as immobilized lipases, for the synthesis of branched-chain esters from acids like 3,5,5-trimethylhexanoic acid represents a sustainable alternative to traditional chemical catalysis, often proceeding under milder conditions with higher specificity. mdpi.com

Purification and Isolation Techniques for High-Purity Trimethylhexanoic Acid

The purification and isolation of this compound are critical steps to ensure the final product meets the stringent quality requirements for its intended applications. The choice of purification method depends on the nature of the impurities present after synthesis. General techniques for purifying liquid carboxylic acids are well-established and typically involve a combination of extraction and distillation. google.comlookchem.com

A common multi-step purification process can be outlined as follows:

Extraction: The crude acid product is first dissolved in an aqueous alkali solution, such as sodium hydroxide, to form its water-soluble salt. This solution is then washed with an organic solvent like diethyl ether to remove any neutral or basic impurities. lookchem.com

Acidification and Re-extraction: The aqueous solution containing the carboxylate salt is then acidified with a mineral acid to a pH well below the pKa of the carboxylic acid, causing the free acid to precipitate or separate out. lookchem.com The liberated acid is then extracted back into an organic solvent. lookchem.com

Drying and Solvent Removal: The organic extract is dried using an agent like magnesium sulfate (B86663) or sodium sulfate, and the solvent is subsequently removed by distillation. lookchem.com

Fractional Distillation: The final and most crucial step for achieving high purity is often fractional distillation under reduced pressure. google.com This technique separates the target acid from any remaining impurities that have close boiling points.

This sequence is particularly effective for removing a wide range of impurities. For instance, in a patented process for 3,5,5-trimethylhexanoic acid, the product obtained from the oxidation of 3,5,5-trimethylhexanol is purified by distillation under reduced pressure. google.com In another variation, the product is distilled, treated with aqueous alkali, extracted, acidified, and then distilled again to achieve high purity. google.com

For solid carboxylic acids, distillation is replaced by repeated crystallization from suitable solvents. lookchem.com While this compound is a liquid at room temperature, these principles of acid-base extraction and distillation form the foundation of its purification. lookchem.com

Table 3: Generalized Purification Protocol for Liquid Carboxylic Acids

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve crude product in aqueous alkali (e.g., NaOH solution). | To convert the acid to its water-soluble salt. |

| 2 | Wash the aqueous solution with an organic solvent (e.g., diethyl ether). | To remove neutral and basic organic impurities. lookchem.com |

| 3 | Acidify the aqueous layer with a strong mineral acid (e.g., HCl). | To regenerate the free carboxylic acid. lookchem.com |

| 4 | Extract the free acid into an organic solvent. | To isolate the acid from the aqueous phase. lookchem.com |

| 5 | Dry the organic extract and remove the solvent. | To remove residual water and the extraction solvent. lookchem.com |

| 6 | Perform fractional distillation under reduced pressure. | To separate the final product from remaining impurities based on boiling point, yielding a high-purity acid. google.com |

The conversion of the carboxylic acid to an ester, followed by fractional distillation of the ester and subsequent hydrolysis back to the acid, is another powerful method for achieving very high purity. lookchem.com

Chemical Transformations and Derivative Chemistry of Trimethylhexanoic Acid

Esterification Reactions and Ester Characterization

Esterification is a key reaction of 2,3,5-trimethylhexanoic acid, leading to the formation of esters with diverse structures and functionalities. The steric hindrance provided by the methyl groups near the carboxyl group influences the reaction kinetics and the properties of the resulting esters.

The synthesis of alkyl esters of this compound is typically achieved through direct esterification with an alcohol in the presence of a catalyst. A notable example is the synthesis of 2-ethylhexyl trimethylhexanoate. This process generally involves reacting this compound with 2-ethylhexanol. Due to the sterically hindered nature of the carboxylic acid, the reaction often requires elevated temperatures and the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to achieve a reasonable reaction rate and high conversion. The reaction is a reversible equilibrium, and thus, the removal of water is crucial to drive the reaction towards the product side. This is commonly accomplished by azeotropic distillation.

The resulting 2-ethylhexyl trimethylhexanoate is a key component in the production of synthetic lubricants. Its branched structure contributes to a low pour point and good thermal stability, which are desirable properties for lubricants operating under a wide range of temperatures.

Beyond simple alkyl esters, this compound is extensively used in the synthesis of polyol esters. These are formed by reacting the acid with polyols, which are alcohols containing multiple hydroxyl groups, such as neopentyl glycol, trimethylolpropane (B17298), and pentaerythritol (B129877). The resulting polyol esters possess a high degree of thermal and oxidative stability, making them excellent base stocks for high-performance synthetic lubricants used in aviation and industrial applications.

The structural diversification of these polyol esters can be achieved by:

Using mixed acids: Co-esterification of the polyol with this compound and other carboxylic acids (e.g., linear or other branched acids) allows for the fine-tuning of properties such as viscosity, lubricity, and thermal stability.

These synthetic strategies enable the creation of a wide array of polyol esters with tailored properties for specific applications.

The acid-catalyzed esterification of this compound follows the general mechanism for Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a series of proton transfer steps, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester.

Due to the steric hindrance from the methyl groups in this compound, the approach of the alcohol to the carbonyl carbon is somewhat impeded. This steric effect can slow down the reaction rate compared to the esterification of linear carboxylic acids. Consequently, more forceful reaction conditions or more efficient catalytic systems may be required to achieve high yields in a reasonable timeframe.

This compound is a chiral molecule, possessing stereocenters at carbons 2, 3, and 5. This chirality gives rise to a number of possible stereoisomers. During the esterification reaction, if the chiral centers of the acid are not affected, the stereochemistry of the acid moiety is retained in the resulting ester.

However, if the alcohol used for esterification is also chiral (e.g., a chiral secondary alcohol), the reaction will produce a mixture of diastereomers. The relative amounts of these diastereomers can be influenced by the reaction conditions and the specific stereochemistry of the reactants. The separation and characterization of these diastereomeric esters can be challenging but are crucial for applications where specific stereoisomers may exhibit different physical or biological properties.

Salt Formation and Coordination Chemistry

In addition to forming esters, the carboxylic acid group of this compound can be deprotonated to form carboxylate salts. These salts have important applications, particularly in the formation of metal soaps and as components in various formulations.

Metal trimethylhexanoates can be synthesized by reacting this compound with a corresponding metal oxide, hydroxide, or salt. For example, lead(II) trimethylhexanoate can be prepared by reacting this compound with a lead(II) compound such as lead(II) oxide. These metal salts, often referred to as metal soaps, are typically insoluble in water but soluble in nonpolar organic solvents.

The structural analysis of these metal carboxylates reveals that they can form complex coordination polymers. In the solid state, the carboxylate groups can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The specific coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, bidentate bridging) and the coordination number of the metal ion are influenced by the size and charge of the metal cation, as well as the steric bulk of the trimethylhexanoate ligand. These structural features, in turn, dictate the physical properties of the material, such as its melting point, solubility, and thermal stability.

Synthesis and Characterization of Amine Salts (e.g., with 2-aminoethanol, 2,2'-iminodiethanol)

The reaction of carboxylic acids with amines is a fundamental acid-base neutralization that yields amine salts. These salts can exhibit altered physical properties, such as increased solubility in certain solvents, and may serve as intermediates in further chemical synthesis.

The formation of amine salts with this compound follows a straightforward proton transfer from the carboxylic acid to the nitrogen atom of the amine. For instance, the reaction with 2-aminoethanol (monoethanolamine) results in the formation of 2-aminoethanol;this compound. Similarly, reaction with 2,2'-iminodiethanol (diethanolamine) produces the corresponding diethanolamine (B148213) salt. These reactions are typically performed by mixing the acid and the amine, often in a solvent, and can be driven to completion by the removal of heat.

The characterization of these salts involves standard analytical techniques. For example, the formation of the salt can be confirmed by spectroscopic methods such as infrared (IR) spectroscopy, which would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic N-H stretching bands of the ammonium (B1175870) salt. Nuclear Magnetic Resonance (NMR) spectroscopy would also show shifts in the signals corresponding to the protons near the carboxylic acid and amine groups.

While specific research detailing the synthesis and full characterization of this compound with 2-aminoethanol and 2,2'-iminodiethanol is not extensively published, the formation of salts between other isomers like 4,5,5-trimethylhexanoic acid and 2-aminoethanol is documented. nih.gov The general reactivity pattern for these branched-chain carboxylic acids with amines is well-established. mst.dkresearchgate.net The reaction with fatty acids and diethanolamine at lower temperatures typically results in the formation of DEA fatty acid salts, where an ionic bond is formed that readily dissociates in water. mst.dk

Table 1: Examples of Amine Salts of Trimethylhexanoic Acid Isomers

| Carboxylic Acid Isomer | Amine | Resulting Salt | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 3,5,5-Trimethylhexanoic acid | 2-Aminoethanol | 3,5,5-Trimethylhexanoic acid, compound with 2-aminoethanol (1:1) | 93894-11-2 | C₁₁H₂₅NO₃ nih.gov |

Preparation of Acid Halides (e.g., Trimethylhexanoyl Chloride)

The conversion of carboxylic acids to acid halides is a key transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. The most common acid halides are the acid chlorides, which are typically prepared by treating the carboxylic acid with a chlorinating agent.

For the preparation of 2,3,5-trimethylhexanoyl chloride, the parent carboxylic acid would be reacted with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is a widely used method for synthesizing acid chlorides from carboxylic acids. libretexts.org This process involves the replacement of the hydroxyl group of the carboxylic acid with a chloride ion. libretexts.org

A common industrial name for isomers of trimethylhexanoyl chloride is isononanoyl chloride. google.com The synthesis of 3,5,5-trimethylhexanoyl chloride, a closely related isomer, is well-documented and typically involves the chlorination of 3,5,5-trimethylhexanoic acid with thionyl chloride. chemicalbook.comsigmaaldrich.com Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosgene (B1210022) derivatives have also been employed for the synthesis of isononanoyl chloride. google.com

The resulting acid chloride is a reactive intermediate that can be used to synthesize a variety of other compounds, including esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylates, respectively.

Table 2: Properties and Synthesis of a Trimethylhexanoyl Chloride Isomer

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Boiling Point | Synthesis Method |

|---|

Oxidative and Reductive Transformations of Trimethylhexanoic Acid Derivatives

The derivatives of this compound can undergo various oxidative and reductive transformations, although the branched nature of the alkyl chain can influence the reactivity.

Oxidative Transformations: The carboxylic acid group itself is generally resistant to further oxidation under typical conditions. However, the alkyl chain could potentially be oxidized under harsh conditions, though this is often not a synthetically useful transformation due to the lack of specific reactive sites. Peroxide derivatives of isononanoic acid, such as di-(3,5,5-trimethyl hexanoyl) peroxide, are synthesized from the corresponding acid chloride and are used as polymerization initiators. google.com The synthesis of 3,5,5-trimethylhexanoic acid itself is achieved through the oxidation of the corresponding aldehyde, 3,5,5-trimethylhexanal (B1630633), often using air or other oxidizing agents. google.com

Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The direct reduction of this compound would yield 2,3,5-trimethylhexan-1-ol. This reduction can also be performed on esters of the carboxylic acid. For example, hydrogenation of 3,5,5-trimethylhexanoic acid can lead to the formation of diols like 2,2-dimethyl-1,3-propanediol. isatis.net

Derivatives such as acid chlorides can be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or via the Rosenmund reduction. Further reduction of the acid chloride with strong reducing agents or Grignard reagents leads to the formation of primary or tertiary alcohols, respectively. libretexts.org

Rational Design and Synthesis of Novel Functionalized Derivatives

The principles of rational design are applied to synthesize novel derivatives of this compound with specific desired properties. This involves the strategic modification of the molecular structure to enhance its functionality for various applications.

For instance, the synthesis of novel esters with specific properties for use as lubricants or plasticizers can be achieved by reacting trimethylhexanoyl chloride with a variety of alcohols. The choice of alcohol can be guided by the desired viscosity, thermal stability, and polarity of the final ester. One example is the synthesis of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) from 3,5,5-trimethylhexanoic acid and 1,4-cyclohexane dimethanol.

Furthermore, the "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, offers a powerful tool for creating complex functionalized molecules. nih.gov A derivative of this compound containing an alkyne or azide (B81097) group could be synthesized and then used as a building block to be "clicked" with other molecules containing the complementary functional group. This methodology allows for the efficient construction of a library of novel compounds with diverse functionalities.

The rational design of functionalized ionic liquids based on carboxylic acids has also been explored for applications such as metal extraction. researchgate.net By incorporating the trimethylhexanoate structure into an ionic liquid framework, it may be possible to create novel materials with tailored properties for specific industrial processes.

Applications in Materials Science, Chemical Engineering, and Agricultural Chemistry

Integration into Polymer Systems and Resins

2,3,5-Trimethylhexanoic acid and its derivatives play a crucial role in the polymer industry, where they are utilized both as monomers in resin synthesis and as plasticizers to enhance the properties of polymeric materials.

In the realm of coatings, this compound serves as a key monomer in the synthesis of alkyd resins. perstorp.com These resins are integral to the formulation of stoving enamels and two-component paints. univarsolutions.co.uk The incorporation of this acid into the alkyd resin structure offers notable advantages, including improved resistance to yellowing when compared to traditional fatty acids. Furthermore, metal salts derived from this compound are employed as paint driers, accelerating the film-forming process in coatings.

A specific derivative, vinyl 3,5,5-trimethylhexanoate, is copolymerized with vinyl acetate (B1210297) to create binder resins. google.com These copolymers exhibit enhanced hydrolytic stability and improved adhesion to surfaces with low energy. google.com

Table 1: Applications of this compound in Alkyd Resins

| Application | Role of this compound | Resulting Properties |

| Stoving Enamels and Two-Component Paints | Monomer in alkyd resin synthesis. perstorp.comunivarsolutions.co.uk | Improved yellowing resistance. |

| Paint Driers | Component of metal salts. | Enhanced drying times and film formation. |

| Binder Resins | Derivative (vinyl 3,5,5-trimethylhexanoate) copolymerized with vinyl acetate. google.com | Enhanced hydrolytic stability and adhesion. google.com |

Esters derived from this compound are widely used as plasticizers, particularly in polyvinyl chloride (PVC) formulations. atamankimya.com These plasticizers enhance the flexibility, durability, and workability of the polymer. cymitquimica.com For instance, 2-Ethylhexyl 3,5,5-trimethylhexanoate is a commonly used plasticizer known for its low volatility and good compatibility with a range of polymers. cymitquimica.com

In a specific application, pentaerythritol (B129877) esters synthesized from a mixture of carboxylic acids, including 8-12% by weight of 3,5,5-trimethylhexanoic acid, have been found to be effective plasticizers for PVC. google.com These formulations exhibit heat-resistant and low smoke-generating properties. google.com

Advanced Lubricant and Fluid Formulations

The unique chemical structure of this compound makes it a critical component in the formulation of high-performance lubricants and industrial fluids. chemondis.com

This compound is a fundamental building block in the production of polyol ester-based synthetic lubricants. perstorp.comunivarsolutions.co.uk These lubricants are essential for demanding applications such as refrigeration and aviation due to their excellent thermal stability, low volatility, and superior lubricating properties. chemondis.com The branched nature of the acid provides both stability and compatibility with modern refrigerants that have low to no global warming potential. perstorp.com

The use of multi-branched acids like 3,5,5-trimethylhexanoic acid in polyol esters leads to lubricants with excellent miscibility with hydrofluorocarbon (HFC) refrigerants. googleapis.com

Table 2: Properties of Polyol Ester Lubricants Derived from this compound

| Property | Benefit | Application |

| Excellent Thermal Stability | Optimal performance in harsh environments. | Refrigeration, Aviation. perstorp.comunivarsolutions.co.uk |

| Low Volatility | Reduced lubricant loss at high temperatures. | High-performance applications. |

| Enhanced Lubricating Properties | Reduced friction and wear in machinery. | Industrial and automotive machinery. jytchem.com |

| Good Miscibility with HFC Refrigerants | Effective lubrication in modern refrigeration systems. perstorp.comgoogleapis.com | Refrigeration systems. perstorp.comgoogleapis.com |

In addition to its role in high-performance lubricants, this compound and its derivatives are utilized in metalworking fluids. atamankimya.com They contribute to reducing friction and wear during metalworking processes. Furthermore, this acid acts as a corrosion inhibitor in industrial fluids and coolants, protecting metal surfaces from rust and degradation. univarsolutions.co.ukjytchem.com It is often considered a replacement for 2-ethylhexanoic acid (2-EHA) in organic acid technology (OAT) coolants. univarsolutions.co.uk

Surfactant Science and Detergency

This compound also finds applications in the field of surfactant science. atamankimya.com Its ability to reduce surface tension makes it a useful component in the formulation of cleaning agents and detergents that require effective spreading and wetting properties. Derivatives of the acid can be used as cleansing and emulsifying agents in various surfactant formulations. atamankimya.com In some liquid hand dishwashing compositions, for example, 3,5,5-trimethylhexanoate is listed as a component. google.com

Contributions to Agrochemical Formulations

In the field of agricultural science, 3,5,5-trimethylhexanoic acid and its derivatives are valued for their role in enhancing the performance of crop protection products.

Isononanoic acid, with 3,5,5-trimethylhexanoic acid as its main constituent, is utilized as a non-selective, broad-spectrum, contact herbicide. sci-hub.seatamankimya.com It is also employed as a blossom thinner for fruit trees like apples and pears, a practice that helps improve fruit quality and yield. verifiedmarketresearch.comsci-hub.se

Research into its herbicidal mechanism reveals that it acts rapidly, causing a "burn-down" effect on green plant tissues. sci-hub.seucanr.edu The primary mode of action involves the disruption and stripping of the waxy cuticle that protects the plant. atamankimya.commdpi.com This leads to the destabilization of the underlying cell membranes, causing rapid water loss and cell leakage, which results in the death of the tissue through desiccation. atamankimya.com

Further studies have elucidated a more detailed sequence of events. The initial action appears to be the permeation of the acid through the cuticle and cell membranes, which lowers the internal pH of the plant cells. ucanr.edu This is followed by a rapid decline in cellular ATP and Glucose-6-phosphate pools. ucanr.edu Only after these initial events does significant membrane dysfunction occur, leading to the visible collapse and drying of the plant tissue. ucanr.edu Because it is a contact herbicide, it is not translocated through woody tissues or into the root system. sci-hub.seucanr.edu

Table 1: Research Findings on Agrochemical Mechanisms

| Application | Target | Mechanism of Action | Research Findings |

|---|---|---|---|

| Herbicide | Weeds (non-selective) | Contact-based desiccation | Strips the plant's waxy cuticle, destabilizes cell membranes, and causes rapid water loss. sci-hub.seatamankimya.commdpi.com |

| Blossom Thinner | Fruit tree blossoms | Contact-based thinning | Induces abscission of excess blossoms to improve the size and quality of remaining fruit. sci-hub.se |

Intermediates in Fine Chemical Synthesis (e.g., as building blocks for pharmaceuticals, dyes)

3,5,5-Trimethylhexanoic acid is an important organic intermediate used as a foundational raw material in organic synthesis. fishersci.comfishersci.at Its branched structure is leveraged to produce a variety of other chemicals with specific properties. It serves as a building block in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. fishersci.com

The acid is converted into several useful derivatives:

Esters: Produced for use as plasticizers and as base stocks for high-performance synthetic lubricants. atamankimya.com

Metal Salts: Synthesized to act as driers in paints and varnishes and as stabilizers for PVC. atamankimya.comgoogle.com

Peroxides: Created for use as catalysts in polymerization reactions.

This versatility makes it a key component in the manufacturing of coatings, lubricants, and plastics. atamankimya.com

Table 2: Derivatives of 3,5,5-Trimethylhexanoic Acid in Chemical Synthesis

| Derivative Class | Example Application | Industry |

|---|---|---|

| Esters | Synthetic lubricants, Plasticizers | Automotive, Aviation, Plastics |

| Metal Salts | Paint driers, PVC stabilizers | Coatings, Plastics |

| Peroxides | Polymerization catalysts | Chemical Manufacturing |

| Acyl Halides | Intermediates for dyes & crop protection agents | Dyes, Agrochemicals |

Solvent Properties in Biochemical Assay Development

3,5,5-Trimethylhexanoic acid is miscible with common organic solvents. fishersci.com Its derivatives, particularly esters, are used as carriers or solvents within certain industrial formulations, such as pesticides. While these solvent characteristics are well-established, specific applications of this compound as a primary solvent in the development of biochemical assays are not widely documented in the reviewed scientific literature. Its inherent properties, such as miscibility with organic compounds, suggest potential utility, but dedicated research in this area is not prominent. fishersci.com

Environmental Fate, Transport, and Biotransformation Studies

Biodegradation Kinetics and Mechanisms

The breakdown of a chemical in the environment through biological processes is a critical factor in determining its persistence. Studies on isomers provide the primary basis for understanding the potential biodegradation of 2,3,5-trimethylhexanoic acid.

Research has shown that 3,5,5-trimethylhexanoic acid, found in industrial wastewater, can be effectively degraded under both anaerobic and aerobic conditions. researchgate.netresearchgate.netresearchgate.net In studies evaluating the treatment of simulated metal-cutting-fluid wastewater, 3,5,5-trimethylhexanoic acid was well-degraded in both straight aerobic and combined anaerobic/aerobic treatment systems. researchgate.netresearchgate.net One study indicated that an acclimation period was necessary for the anaerobic degradation of the organic nitrogen components in the wastewater, but the fatty acids, including 3,5,5-trimethylhexanoic acid, were degraded well under both conditions. researchgate.net

The persistence of related substances appears to vary depending on the specific compound and environmental conditions. For instance, the U.S. Environmental Protection Agency (EPA) estimated that a polymer containing a mono(3,5,5-trimethylhexanoate) group would have aerobic and anaerobic biodegradation half-lives of less than two months, suggesting limited persistence. epa.gov Conversely, for a different chemical substance, the EPA estimated aerobic and anaerobic biodegradation half-lives to be greater than six months. epa.gov

Bioaccumulation Potential Modeling and Experimental Evaluation

Bioaccumulation is the buildup of a chemical in an organism to concentrations higher than in the surrounding environment. This potential is often estimated using the octanol-water partition coefficient (Kow) and measured by the bioconcentration factor (BCF). sfu.ca

Available data on isomers and related compounds consistently suggest a low potential for bioaccumulation. The measured n-octanol/water partition coefficient (log Pow) for 3,5,5-trimethylhexanoic acid is 3.2, indicating a moderate level of lipophilicity. oxea-chemicals.com While chemicals with high lipophilicity can sometimes bioaccumulate, this is not always the case. europa.eu

Experimental data supports the low bioaccumulation potential. A study on 3,5,5-trimethyl-1-hexanol, which degrades into 3,5,5-trimethylhexanoic acid, found a low BCF of 3.9-8.1. oecd.org Furthermore, assessments by the U.S. EPA on substances containing 3,5,5-trimethylhexanoate have concluded that they have a low potential for bioaccumulation. epa.govepa.gov

Table 2: Bioaccumulation-Relevant Properties for 3,5,5-Trimethylhexanoic Acid and Related Compounds

| Compound/Substance | Parameter | Value | Test Type | Source(s) |

| 3,5,5-Trimethylhexanoic acid | Log Pow | 3.2 | Measured | oxea-chemicals.com |

| 3,5,5-Trimethyl-1-hexanol | BCF | 3.9 - 8.1 | Measured | oecd.org |

| Polymer containing 3,5,5-trimethylhexanoate | Bioaccumulation Potential | Low | Estimated | epa.gov |

| Substance containing 3,5,5-trimethylhexanoic acid | Bioaccumulation Potential | Low | Estimated | epa.gov |

Advanced Analytical Chemistry of Trimethylhexanoic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,3,5-trimethylhexanoic acid, enabling the separation of isomers and the quantification of the compound and its byproducts.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Isomeric Analysis

Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely used method for assessing the purity of this compound and analyzing its isomeric composition. Technical-grade isononanoic acid, which can contain a high percentage of 3,5,5-trimethylhexanoic acid, is often analyzed using this technique. bgrci.de For instance, a technical isononanoic acid product was found to be composed of approximately 90% 3,5,5-trimethylhexanoic acid and 10% other trimethylhexanoic acids. bgrci.de

The analysis is typically performed using a high-resolution capillary column, such as a DB-1 (100% dimethylpolysiloxane) column. google.com A typical GC method involves a temperature ramp, for example, from 60°C to 300°C at a rate of 10°C/minute, with injector and detector temperatures set at 290°C and 300°C, respectively. google.com This allows for the separation of various isomers present in the mixture. C9 OXO acids, which are produced from the OXO reaction with diisobutylene, predominantly consist of trimethyl-branched acids like 3,5,5-trimethylhexanoic acid. google.com GC-FID is also instrumental in monitoring the progress of reactions, such as esterification, to determine the purity of the final product. In some cases, GC-MS analysis has been used to identify impurities, such as a 2% presence of a 3,5-dimethylhexanoate isomer in an ester product, which was traced back to the purity of the initial acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification and Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products and conducting trace analysis of this compound and its derivatives. This technique is particularly valuable for studying the environmental fate of related compounds. For instance, perfluoro-3,5,5-trimethylhexanoic acid is considered a terminal degradation product of more complex polyfluoroalkyl substances. High-resolution mass spectrometry (HRMS) coupled with LC can differentiate structural isomers by their unique fragmentation patterns.

In the context of polymer degradation, electrospray ionization-mass spectrometry (ESI-MS), often coupled with LC, can map the degradation process of polymers and identify the resulting products. researchgate.net While direct analysis of this compound degradation via LC-MS is not extensively detailed in the provided results, the methodology is applicable. For example, studies on polyol ester lubricants, which can be derivatives of trimethylhexanoic acid, utilize LC-MS to characterize decomposition products. nist.gov The technique allows for the identification of hydrolysis products, such as carboxylic acids and tri-esters, formed during thermal decomposition. nist.gov

Spectroscopic Characterization Methods for Structural Elucidation (e.g., IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 3,5,5-trimethylhexanoic acid, the IR spectrum shows characteristic absorptions for the carboxylic acid group. nist.govnist.gov The spectrum of a related ester, 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, shows a characteristic ester carbonyl stretch around 1730 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. The molecular ion peak and its fragmentation can reveal the branching of the alkyl chain. For this compound, the molecular formula is C9H18O2, and its molecular weight is 158.24 g/mol . nih.gov

Development of Analytical Methods for Reaction Monitoring and Process Control

The development of analytical methods for real-time reaction monitoring and process control is crucial in the chemical industry for optimizing production, ensuring quality, and improving efficiency. researchgate.net Process Analytical Technology (PAT) integrates these analytical techniques directly into the manufacturing process. researchgate.net For the production of compounds like this compound and its derivatives, techniques like GC and spectroscopy are employed for online or at-line monitoring. researchgate.net

For example, in the synthesis of esters of trimethylhexanoic acid, GC-FID can be used to monitor the progress of the esterification reaction, ensuring it goes to completion and that the purity of the product meets specifications. The ability to have real-time or near-real-time data allows for immediate adjustments to reaction conditions, leading to better process control. researchgate.net

Biological Interactions and Mechanistic Investigations Non Human and Non Clinical Focus

In Vitro Cellular and Molecular Studies

Interactions with Cellular Components and Biological Pathways (e.g., as a solvent in biochemical assays)

Mechanistic Exploration of Biological Responses in Model Organisms (e.g., microbial, in vitro mammalian cells, excluding human clinical relevance)

Investigations into the biological responses to 2,3,5-trimethylhexanoic acid are sparse. However, studies on its branched-chain isomer, 3,5,5-trimethylhexanoic acid, provide some insight. In a study involving allyl esters, 3,5,5-trimethylhexanoic acid, a potential metabolite, was observed to cause vacuolation of hepatocytes in the periportal area of the liver in rats. oecd.org This finding points to a specific biological response within a mammalian model system, suggesting that branched-chain carboxylic acids can induce cellular changes in the liver. oecd.org

Metabolic Fate and Biotransformation in Model Systems

The metabolism of this compound itself is not well-documented. The metabolic pathway is largely inferred from studies on its esters and related branched-chain fatty acids, primarily its isomer 3,5,5-trimethylhexanoic acid.

Hydrolysis of Esters in Biological Matrices

Esters of branched-chain acids like trimethylhexanoic acid are subject to hydrolysis in biological systems. Metabolic enzymes, particularly esterases, are known to catalyze the cleavage of the ester bond. This process releases the corresponding alcohol and the carboxylic acid moiety. For example, 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate is hydrolyzed to form 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. Similarly, studies on allyl esters indicate they are hydrolyzed to allyl alcohol and the corresponding carboxylic acid, with 3,5,5-trimethylhexanoic acid being a potential metabolite from such esters. oecd.org The enzyme Candida antarctica lipase (B570770) B (CalB) has also been engineered to improve the hydrolysis of bulky carboxylic acid esters, including isomers of trimethylhexanoic acid. researchgate.net

Subsequent Metabolic Processing of the Acid Moiety (e.g., Beta-oxidation, conjugation)

Following hydrolysis, the liberated carboxylic acid undergoes further metabolism. Saturated aliphatic carboxylic acids are generally broken down through mitochondrial beta-oxidation. oecd.orgeuropa.eu For uneven-chain fatty acids like the C9 isomer 3,5,5-trimethylhexanoic acid, beta-oxidation is expected to proceed, ultimately yielding carbon dioxide and an activated C3 unit (propionyl-CoA). europa.eu This C3 unit can then be converted into succinyl-CoA and enter the citric acid cycle for energy production. europa.eu In addition to oxidation, conjugation reactions are also a potential metabolic pathway for 3,5,5-trimethylhexanoic acid and its metabolites before excretion.

Genotoxicity Assessments in In Vitro Models (e.g., Bacterial Reverse Mutation Assays, Chromosome Aberration Tests)

The genotoxic potential of 3,5,5-trimethylhexanoic acid, a close isomer of this compound, has been evaluated in several in vitro models. The compound has consistently tested negative for mutagenicity and clastogenicity in these assays. industrialchemicals.gov.au

In bacterial reverse mutation assays (Ames tests) conducted according to OECD guidelines, technical-grade isononanoic acid (composed of approximately 90% 3,5,5-trimethylhexanoic acid) did not induce mutations in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation. oecd.orgbgrci.de

Furthermore, the compound did not show evidence of inducing chromosomal damage in mammalian cells. In an in vitro mammalian chromosome aberration test using Chinese Hamster Lung (CHL) cells, it was found to be non-clastogenic. europa.euindustrialchemicals.gov.au Similarly, it tested negative in an in vitro mammalian cell gene mutation test using a mouse lymphoma cell line. industrialchemicals.gov.au These results indicate that under the conditions of these tests, 3,5,5-trimethylhexanoic acid is not genotoxic. industrialchemicals.gov.au

Table 1: Summary of In Vitro Genotoxicity Studies on 3,5,5-Trimethylhexanoic Acid

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation Test (Ames) | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | With and Without | Negative | oecd.org |

| Mammalian Chromosome Aberration Test | Chinese Hamster Lung (CHL) Cells | With and Without | Negative | industrialchemicals.gov.au |

| Mammalian Cell Gene Mutation Test | Mouse Lymphoma Cells | With and Without | Negative | industrialchemicals.gov.au |

Reproductive and Developmental Toxicity Studies in Non-Human Animal Models

In a combined repeated dose and reproductive/developmental toxicity screening study conducted in rats according to OECD Guideline 422, 3,5,5-trimethylhexanoic acid did not produce any adverse reproductive or developmental effects. industrialchemicals.gov.au The No-Observed-Adverse-Effect Level (NOAEL) for these endpoints was established at the highest dose tested. industrialchemicals.gov.au

Given the absence of observed adverse effects in this key study on a close structural isomer, a mechanistic understanding of reproductive or developmental toxicity for trimethylhexanoic acids cannot be derived from the available data. The study did not identify any specific physiological systems within the reproductive or developmental domains that were affected, and therefore, no pathogenic pathways were elucidated.

It is important to note that while this information on 3,5,5-trimethylhexanoic acid is informative, direct testing on this compound would be necessary to confirm its specific toxicological profile.

Application of Toxicological Read-Across Methodologies for Risk Assessment (Academic Approach)

In the absence of empirical toxicological data for a specific chemical such as this compound, the toxicological read-across approach is a scientifically recognized method for data gap filling in risk assessment. oecd.org This methodology is based on the principle that the toxicological properties of a substance can be inferred from structurally similar chemicals (analogues or source substances) for which data are available. europa.eu

The academic application of read-across involves a rigorous, evidence-based process that includes:

Defining the Target Substance: In this case, this compound is the target substance with data gaps for reproductive and developmental toxicity.

Identifying Suitable Analogues: The selection of appropriate source substances is critical. For this compound, logical analogues would include other isomers of trimethylhexanoic acid, such as 3,5,5-trimethylhexanoic acid, and other branched-chain carboxylic acids. bgrci.de The justification for selecting an analogue is based on similarities in chemical structure, physicochemical properties, and predicted metabolic pathways. europa.eu

Data Gap Analysis: The available toxicological data for the selected analogues are compiled and evaluated for quality and relevance to the endpoint of concern.

Formulating a Read-Across Hypothesis: A hypothesis is developed to justify why the data from the source substance(s) are applicable to the target substance. This often involves an assessment of whether the structural differences between the target and source substances are likely to alter the biological activity in a predictable way. For branched-chain carboxylic acids, factors such as the degree of branching and the position of the methyl groups might influence metabolism and subsequent toxicity.

Prediction and Uncertainty Assessment: The toxicological properties of the target substance are predicted based on the analogue data. This is accompanied by a thorough discussion of the uncertainties associated with the read-across.

The following table illustrates a hypothetical read-across approach for this compound:

| Parameter | Target Substance: this compound | Source Substance: 3,5,5-Trimethylhexanoic Acid | Justification for Read-Across |

| Chemical Structure | Branched-chain C9 carboxylic acid | Branched-chain C9 carboxylic acid | Both are structural isomers with the same molecular formula and functional group. nih.govnih.gov |

| Physicochemical Properties | Expected to have similar properties (e.g., pKa, log Kow) due to identical molecular weight and functional group. nih.govnih.gov | Data available | High degree of similarity in physicochemical properties suggests comparable absorption, distribution, metabolism, and excretion (ADME) profiles. |

| Metabolic Pathways | Predicted to undergo similar metabolic pathways, primarily beta-oxidation. | Undergoes beta-oxidation. oecd.org | The core metabolic fate is expected to be conserved, with minor differences potentially arising from the steric hindrance of the methyl groups at different positions. |

| Reproductive/Developmental Toxicity Data | Data gap | No adverse effects observed in rat OECD 422 study. industrialchemicals.gov.au | The lack of toxicity in a well-conducted study on a close isomer provides a strong basis for predicting a similar lack of effect for the target substance, though with some uncertainty due to the different substitution pattern. |

This academic approach to read-across provides a transparent and scientifically defensible method for assessing the potential hazards of data-poor chemicals like this compound, thereby avoiding unnecessary animal testing while still allowing for a degree of risk characterization. europa.eu

Future Directions and Unexplored Research Avenues

Development of Biomimetic Synthesis Approaches

Nature's synthetic strategies, honed over millennia, offer elegant and efficient blueprints for chemical synthesis. The development of biomimetic approaches for producing 2,3,5-trimethylhexanoic acid could provide sustainable and highly selective manufacturing routes.

Current research into the biosynthesis of terpenoids, which are structurally related to branched-chain fatty acids, reveals complex enzymatic pathways that could be harnessed. mdpi.combeilstein-journals.orgwikipedia.orgresearchgate.netkneopen.com Terpenoids are assembled from five-carbon isoprene (B109036) units, creating a vast diversity of structures. beilstein-journals.orgwikipedia.org Understanding and engineering the enzymes involved in these pathways, such as terpene synthases and cytochrome P450 oxygenases, could pave the way for the biocatalytic production of this compound. mdpi.comkneopen.com

Enzymatic synthesis using lipases has already shown promise for the production of branched-chain acid esters. nih.govmdpi.com However, the synthesis is more complex when the acid itself is branched due to steric hindrance near the enzyme's active site. nih.gov Future research could focus on discovering or engineering novel enzymes, such as carboxylic acid reductases (CARs) or aldehyde oxidoreductases (AORs), that can accommodate the specific branching pattern of this compound. sci-hub.senih.gov These enzymes are capable of reducing carboxylic acids to aldehydes, which can then be further oxidized to the desired acid. nih.gov

Computational Chemistry and Molecular Modeling of Structure-Property Relationships

Computational tools offer a powerful lens through which to examine the intricate relationship between the molecular structure of this compound and its physical and chemical properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of this and other branched-chain fatty acids. nih.govdergipark.org.tr

By correlating structural descriptors with observed properties, these models can guide the design of new derivatives with enhanced characteristics. For instance, understanding how the position and number of methyl groups influence properties like viscosity, melting point, and biodegradability is crucial for designing novel lubricants and plasticizers. google.comgoogle.com Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as enzymes or polymer matrices. This knowledge is invaluable for predicting its behavior in various applications.

Exploration of Novel Biodegradable Derivatives for Sustainable Applications

The demand for environmentally friendly materials is a major driver of chemical research. This compound can serve as a building block for the synthesis of novel biodegradable derivatives with a wide range of applications.

Esters derived from branched-chain carboxylic acids are being explored as biodegradable lubricants. google.comgoogle.comgoogleapis.com However, the presence of quaternary carbons can inhibit biodegradation. google.comgoogle.com Future work should focus on creating derivatives of this compound that balance performance with biodegradability. This could involve the synthesis of polyesters or other polymers where the branched structure of the acid imparts desirable properties like flexibility and a low pour point. googleapis.comgoogle.com.afgoogle.comontosight.ai For example, vinyl esters of branched-chain carboxylic acids can be used to create polymer latices for coatings with improved chemical stability and water resistance. googleapis.com

Deeper Mechanistic Insights into Environmental Degradation Processes

Understanding how this compound behaves in the environment is critical for assessing its long-term impact. Research into its degradation pathways, both biotic and abiotic, will provide a more complete picture of its environmental fate.

The microbial degradation of branched-chain fatty acids is a key process in anaerobic environments. nih.govnih.govacs.orgoup.commdpi.com Studies have shown that some microorganisms can break down these compounds through β-oxidation. nih.gov However, the efficiency of this process can be influenced by the specific branching pattern of the acid. nih.gov Further research is needed to identify the specific microbial communities and enzymatic pathways responsible for the degradation of this compound.

Photodegradation is another important environmental process. nih.govresearchgate.netnih.govresearchgate.net The presence of light and certain minerals or organic compounds can lead to the breakdown of carboxylic acids. nih.gov Investigating the photodegradation of this compound under various environmental conditions will help to predict its persistence and potential for forming secondary pollutants.

Investigation of Stereoisomer-Specific Biological Activities and Applications

The this compound molecule contains chiral centers, meaning it can exist as different stereoisomers. These isomers can have distinct biological activities and applications.

The separation and characterization of individual stereoisomers are crucial first steps. Techniques like chiral chromatography can be employed for this purpose. nih.gov Once isolated, the biological activity of each stereoisomer can be investigated. For example, some branched-chain fatty acids have shown promising anticancer activity, and it is possible that one stereoisomer of this compound is more potent than others. nih.gov

Furthermore, the stereochemistry of the acid can influence its use in applications such as drug delivery systems or as a component of more complex biologically active molecules. ethz.ch A thorough investigation into the stereoisomer-specific properties of this compound could unlock new and valuable applications.

Q & A

Q. What are the optimal synthesis routes for 2,3,5-trimethylhexanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (CAS 3302-10-1) can be achieved via oxidation of 3,5,5-trimethylhexanal, with yields varying significantly depending on reaction conditions. For instance, using a controlled oxidation process (e.g., catalytic oxidation or Jones reagent), yields up to 99% have been reported under optimized temperature and pH conditions, while harsher conditions may lead to side reactions (e.g., over-oxidation) and lower yields (~4%) . Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., Mn or Cr-based) improve selectivity.

- Temperature control : Maintain 50–80°C to balance reaction rate and byproduct formation.

- Purification : Distillation or recrystallization ensures ≥99% purity, as per quality standards requiring ≥99.0% actives .

Validate purity via gas chromatography (GC) or NMR spectroscopy, referencing IR spectral data (C=O stretch at ~1700 cm⁻¹) for structural confirmation .

Q. What standardized methods are recommended for characterizing physicochemical properties of this compound?

Methodological Answer: Core physicochemical properties include:

- Density : Measure via pycnometry (reported range: 0.94 g/mL at 25°C) .

- Viscosity : Use rotational viscometers at 40°C and 100°C for kinematic viscosity profiles (critical for lubricant studies) .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen flow reveals decomposition above 230°C .

- Solubility : Determine via shake-flask method in water and organic solvents (e.g., ethanol, hexane). Note limited aqueous solubility (~0.1 g/L) .

Standardize measurements using ASTM or OECD protocols to ensure reproducibility, particularly for industrial research collaborations.

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

Methodological Answer: Key spectroscopic markers:

- Infrared (IR) : Carboxylic acid O-H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1720 cm⁻¹), and C-H bends (1350–1480 cm⁻¹) from methyl branches .

- NMR : ¹H NMR shows distinct splitting patterns:

- δ 1.2–1.4 ppm (methyl groups on C3 and C5).

- δ 2.3–2.5 ppm (methine proton adjacent to carboxylic acid).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 158.24 (C₉H₁₈O₂) with fragmentation patterns reflecting branched-chain cleavage .

Compare against databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How do structural modifications of this compound affect its tribological performance in ester-based lubricants?

Methodological Answer: In pentaerythritol ester (PE) lubricants, this compound exhibits higher friction coefficients (0.12 vs. 0.08 for 2-ethylhexanoic acid) and larger wear scar diameters (0.98 mm vs. 0.70 mm) at 75°C . To optimize performance:

- Blending : Combine with straight-chain acids (e.g., heptanoic acid) to reduce viscosity and improve thermal stability.

- Experimental design : Use a four-ball tribometer under standardized loads (e.g., 392 N) and rotational speeds (1,200 rpm) for 60 minutes.

- Statistical analysis : Apply ANOVA to assess differences in wear scar diameter (WSD) and friction coefficients across formulations .

Q. How should researchers interpret contradictory bioactivity results for this compound in anti-amoeba assays?

Methodological Answer: Discrepancies in minimum inhibitory concentration (MIC) values (e.g., 705 mM in initial tests vs. 0.689 mM in verification tests) may arise from:

- Solubility limits : Use surfactants (e.g., Tween 80) to enhance aqueous dispersion and avoid false negatives .

- Exposure time : Extend testing beyond 180 minutes to account for delayed membrane disruption.

- Cell viability assays : Combine propidium iodide staining with microscopy to differentiate static vs. cidal effects .

Validate results via dose-response curves and replicate experiments under controlled humidity and temperature.

Q. What computational strategies are effective for modeling this compound in force field optimizations?

Methodological Answer:

- Parameterization : Use quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to derive partial charges and torsion angles .

- Validation : Compare simulated density (0.94 g/mL) and viscosity (40–100 mm²/s) against experimental data .

- Challenges : Branched-chain dynamics require polarizable force fields (e.g., AMOEBA) to capture non-bonded interactions accurately.

Integrate molecular dynamics (MD) simulations with experimental thermogravimetric data to predict thermal degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.